molecular formula C14H11ClOS B3070576 (2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1004212-14-9

(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No. B3070576
CAS RN: 1004212-14-9
M. Wt: 262.8 g/mol
InChI Key: RTGBMULWAVUYNV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. It has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Mechanism of Action

The mechanism of action of ((2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including inhibition of enzymes such as cyclooxygenase and lipoxygenase, modulation of cytokine production, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that ((2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ((2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in lab experiments is its wide range of biological activities. It can be used to study various biochemical and physiological processes in the body, including inflammation, cancer, and neurodegenerative diseases. However, one of the limitations of using ((2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research on ((2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. One of the areas of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another area of interest is its potential use as a natural preservative in food and cosmetic products. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

((2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant activities. It has also been shown to possess neuroprotective and hepatoprotective effects.

properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-10-7-8-17-14(10)6-5-13(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGBMULWAVUYNV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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